![molecular formula C25H16F4O2Sn B12628271 Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane CAS No. 921770-49-2](/img/structure/B12628271.png)
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane is an organotin compound characterized by the presence of a triphenylstannyl group bonded to a 2,3,4,5-tetrafluorobenzoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane typically involves the reaction of triphenyltin hydroxide with 2,3,4,5-tetrafluorobenzoyl chloride. The reaction is carried out in an inert atmosphere, often using solvents such as dichloromethane or toluene. The reaction conditions usually require moderate temperatures and the presence of a base, such as pyridine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques to obtain the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the triphenylstannyl group can be replaced by other nucleophiles.
Oxidation and Reduction: The organotin moiety can be oxidized or reduced under specific conditions, leading to the formation of different organotin species.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Bases: Pyridine, triethylamine
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, hydrolysis yields triphenyltin hydroxide and 2,3,4,5-tetrafluorobenzoic acid, while oxidation can produce various oxidized organotin species .
Wissenschaftliche Forschungsanwendungen
Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds and as a precursor for other organotin compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Wirkmechanismus
The mechanism of action of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane involves its interaction with various molecular targets. The organotin moiety can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to the disruption of cellular processes. The compound’s fluorinated benzoyl group may also contribute to its biological activity by enhancing its lipophilicity and facilitating its interaction with lipid membranes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyltin Hydroxide: A related organotin compound with similar chemical properties but lacking the fluorinated benzoyl group.
2,3,4,5-Tetrafluorobenzoyl Chloride: A precursor in the synthesis of Triphenyl[(2,3,4,5-tetrafluorobenzoyl)oxy]stannane, used in various organic reactions.
Triphenylstannane: Another organotin compound with a triphenylstannyl group but without the ester linkage to a fluorinated benzoyl moiety.
Uniqueness
This compound is unique due to the combination of its organotin and fluorinated benzoyl components. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
921770-49-2 |
|---|---|
Molekularformel |
C25H16F4O2Sn |
Molekulargewicht |
543.1 g/mol |
IUPAC-Name |
triphenylstannyl 2,3,4,5-tetrafluorobenzoate |
InChI |
InChI=1S/C7H2F4O2.3C6H5.Sn/c8-3-1-2(7(12)13)4(9)6(11)5(3)10;3*1-2-4-6-5-3-1;/h1H,(H,12,13);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
BPCJBEDMRRNMTM-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)OC(=O)C4=CC(=C(C(=C4F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-1H-benzimidazole-6-carboxamide](/img/structure/B12628188.png)

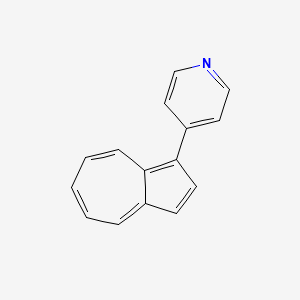
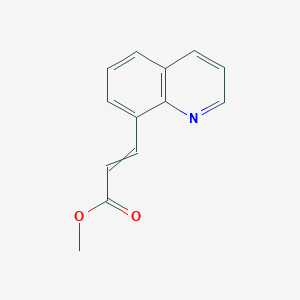
![Benzenamine, 3-[5-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B12628220.png)
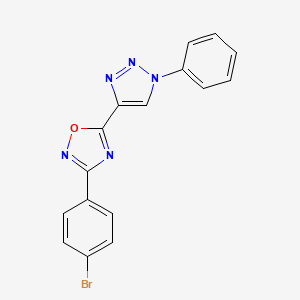
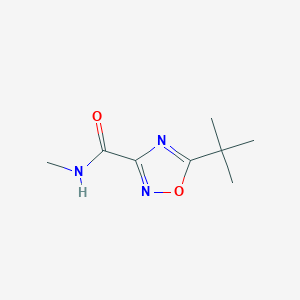

![2-Pyrimidinamine, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628237.png)
![N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl]-N,N-diethylethane-1,2-diamine](/img/structure/B12628240.png)
![Methyl 3-{[4-(2-phenylethyl)piperazin-1-yl]methyl}benzoate](/img/structure/B12628244.png)
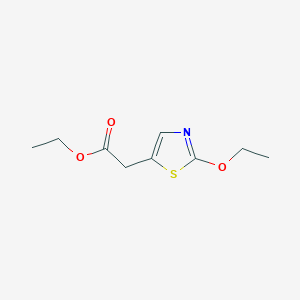
![1H-Pyrrolo[2,3-b]pyridine-3-carboxamide, 4-bromo-N,N-dimethyl-](/img/structure/B12628266.png)

